1H-Pyrazole, 1,1'-(1,2-ethanediyl)bis-
Description
1H-Pyrazole, 1,1'-(1,2-ethanediyl)bis-, also known as ethylenebis(pyrazole), is a symmetric bis-heterocyclic compound consisting of two pyrazole rings connected by a 1,2-ethanediyl (ethylene) bridge. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic and coordination properties to the compound. The ethylene linker provides structural flexibility, enabling applications in coordination chemistry, catalysis, and materials science .
Key properties include:
Properties
CAS No. |
92146-02-6 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(2-pyrazol-1-ylethyl)pyrazole |
InChI |
InChI=1S/C8H10N4/c1-3-9-11(5-1)7-8-12-6-2-4-10-12/h1-6H,7-8H2 |
InChI Key |
WMKDUMFUQLWMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCN2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrazole, 1,1’-(1,2-ethanediyl)bis- typically involves the reaction of pyrazole with ethylene dibromide under basic conditions. This reaction forms a bis-pyrazole compound through a nucleophilic substitution mechanism. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1H-Pyrazole, 1,1’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrazole-3,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of dihydropyrazole derivatives.
Scientific Research Applications
1H-Pyrazole, 1,1’-(1,2-ethanediyl)bis- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,1’-(1,2-ethanediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access, or modulate receptor function by interacting with binding sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues with Different Linkers
Key Insights :
- Linker flexibility influences coordination geometry. Ethylene and methylene linkers favor tetrahedral or octahedral metal complexes, while phenylene linkers stabilize planar configurations .
- Heterocycle type affects electronic properties. Pyrazole (two N atoms) is more basic than triazole (three N atoms), altering metal-binding affinity .
Key Insights :
Physicochemical Properties
Biological Activity
1H-Pyrazole derivatives are a significant class of organic compounds known for their diverse biological activities. Among these, 1H-Pyrazole, 1,1'-(1,2-ethanediyl)bis- has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound 1H-Pyrazole, 1,1'-(1,2-ethanediyl)bis- features a pyrazole core connected by an ethylene bridge. This structural motif is crucial for its biological activity, as it influences the compound's interactions with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, some derivatives displayed effectiveness against Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : The compound has also been tested against various fungal strains, demonstrating promising antifungal effects .
Anti-inflammatory Effects
Pyrazoles are noted for their anti-inflammatory properties. Compounds in this class have been used in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives. Some compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table: Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | Reference |
|---|---|---|
| Antibacterial | E. coli, S. aureus | |
| Antifungal | Aspergillus niger | |
| Anti-inflammatory | COX inhibition | |
| Anticancer | Various cancer cell lines |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, compound X (a derivative of 1H-Pyrazole, 1,1'-(1,2-ethanediyl)bis-) was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory effects of pyrazole derivatives in a rat model of arthritis. The administration of compound Y resulted in a significant reduction in paw swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
The biological activities of 1H-Pyrazole derivatives are attributed to their ability to interact with specific enzymes and receptors within biological systems. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
